2,5-dichloro-N-(2,3-dimethylphenyl)thiophene-3-carboxamide

Description

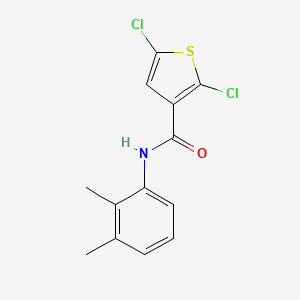

2,5-Dichloro-N-(2,3-dimethylphenyl)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a dichlorinated thiophene ring substituted at positions 2 and 5, with a carboxamide group at position 3 linked to a 2,3-dimethylphenyl moiety. The dichlorination pattern on the thiophene ring likely enhances its lipophilicity and stability, while the 2,3-dimethylphenyl group may influence binding specificity to biological targets.

Properties

IUPAC Name |

2,5-dichloro-N-(2,3-dimethylphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NOS/c1-7-4-3-5-10(8(7)2)16-13(17)9-6-11(14)18-12(9)15/h3-6H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJQARSPUSRQPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2,3-dimethylphenyl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2,3-dimethylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

Oxidation: Oxidizing agents (e.g., m-CPBA, H2O2).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4).

Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3, NaOAc), and solvents (e.g., toluene, THF).

Major Products

Substitution: Thiophene derivatives with various functional groups.

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Coupling: Complex thiophene-based structures.

Scientific Research Applications

2,5-dichloro-N-(2,3-dimethylphenyl)thiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

Material Science: The compound is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2,3-dimethylphenyl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its biological effects. The exact pathways and targets would vary based on the specific therapeutic context .

Comparison with Similar Compounds

Key Observations :

Core Structure: The target compound’s thiophene carboxamide scaffold distinguishes it from acetamide-based analogs (e.g., alachlor, dimethenamid).

Substituent Effects: The 2,3-dimethylphenyl group in the target compound is also present in 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide , suggesting shared selectivity for aryl-binding sites. Chlorination Patterns: Dichlorination at the 2,5-positions on thiophene may increase steric hindrance and electron-withdrawing effects compared to mono-chloroacetamides.

Biological Activity : While the target compound’s use is unspecified, structurally similar herbicides (e.g., dimethenamid, alachlor) inhibit fatty acid elongation in plants . The thiophene core could modulate membrane permeability or enzyme inhibition efficacy.

Structural and Electronic Differences Influencing Physicochemical Properties

- Lipophilicity: The dichlorinated thiophene likely increases logP (octanol-water partition coefficient) compared to non-chlorinated analogs, enhancing soil persistence and foliar absorption.

- Solubility : The carboxamide group may improve aqueous solubility relative to purely hydrocarbon-based pesticides (e.g., alachlor).

- Thermal Stability : Thiophene’s aromaticity may confer higher thermal stability compared to acetamide derivatives.

Biological Activity

2,5-Dichloro-N-(2,3-dimethylphenyl)thiophene-3-carboxamide is a synthetic organic compound belonging to the thiophene derivatives class. Its unique structural features, including dichloro substitutions and a carboxamide functional group, suggest significant potential for biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : This can be achieved through methods like the Gewald reaction or Paal-Knorr synthesis.

- Chlorination : Chlorine is introduced at the 2 and 5 positions of the thiophene ring using reagents such as chlorine gas.

- Amidation : The final step involves reacting the chlorinated thiophene with 2,3-dimethylaniline in the presence of coupling agents like EDCI to form the carboxamide group.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing promising applications in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and oxadiazole moieties have shown effectiveness against resistant strains of Staphylococcus aureus and Candida species. These compounds may inhibit bacterial growth by targeting specific enzymes or receptors involved in cell wall synthesis or metabolic pathways .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Studies suggest that it may interact with molecular targets involved in cancer cell proliferation and survival. The mechanism of action could involve the inhibition of key enzymes or modulation of signaling pathways that are critical for tumor growth .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is evidence suggesting that this compound may exhibit anti-inflammatory properties. Its structural similarity to known anti-inflammatory agents allows for potential interactions with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve binding to specific molecular targets within biological systems, potentially inhibiting enzyme activity or modulating receptor functions.

Case Studies

- Antimicrobial Efficacy : A study reported that compounds structurally related to this thiophene derivative demonstrated significant antimicrobial activity against methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Anticancer Activity : In vitro studies on cancer cell lines (e.g., A549 lung cancer cells) showed that derivatives of this compound could induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Comparative Data Table

Q & A

Q. Key Steps :

Refluxing precursors with sulfur and amines (e.g., diethylamine) for thiophene ring formation.

Purification via slow evaporation or recrystallization (e.g., isopropyl alcohol) to obtain crystals .

(Advanced) How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., ethanol) enhance sulfur incorporation during thiophene ring formation, while toluene improves condensation efficiency in Knoevenagel reactions .

- Catalyst Tuning : Diethylamine accelerates cyclization, whereas piperidine reduces side reactions during condensation.

- Temperature Control : Heating at 323 K for 2–6 hours balances reaction progress and minimizes decomposition .

Validation : Monitor intermediates via TLC and characterize products using NMR and IR spectroscopy .

(Basic) Which spectroscopic and crystallographic methods are used for structural characterization?

- Spectroscopy :

- Crystallography :

(Advanced) How can contradictions in crystallographic or spectroscopic data be resolved?

- Refinement Tools : SHELXL () allows robust refinement of twinned or high-resolution data, while ORTEP-III () visualizes thermal ellipsoids to assess disorder.

- Cross-Validation : Compare hydrogen-bonding patterns (e.g., C–H⋯O vs. N–H⋯O) across NMR, IR, and X-ray data to resolve ambiguities .

Case Study : In , intramolecular C8–H8⋯O1 and N1–H1⋯O1 bonds were confirmed via X-ray, validating NMR shifts for the amide group.

(Basic) What structural features influence the compound’s bioactivity or stability?

- Substituent Effects :

- Chloro groups at positions 2 and 5 enhance electrophilicity and intermolecular interactions.

- The 2,3-dimethylphenyl group induces steric hindrance, affecting binding to biological targets .

- Hydrogen Bonding : Intramolecular N–H⋯O bonds (pseudo-five/six-membered rings) rigidify the structure, reducing conformational flexibility .

(Advanced) What computational methods are used to study structure-activity relationships (SAR)?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to identify key binding residues. For example, uses docking to explain antibacterial activity .

Q. Workflow :

Optimize geometry using Gaussian or ORCA.

Dock into protein active sites (e.g., AutoDock Vina).

Validate with in vitro assays (e.g., MIC tests) .

(Basic) How is the compound’s bioactivity evaluated in vitro?

- Antibacterial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., adenosine receptors) using fluorometric or colorimetric assays .

Q. Protocol :

Prepare serial dilutions of the compound.

Incubate with bacterial cultures or purified enzymes.

Quantify growth inhibition (OD₆₀₀) or substrate conversion .

(Advanced) What strategies elucidate the mechanism of action against bacterial targets?

- Proteomics : Identify differentially expressed proteins via 2D gel electrophoresis or LC-MS/MS after compound exposure .

- Resistance Studies : Compare mutant vs. wild-type strains to pinpoint target pathways.

- Kinetic Analysis : Measure time-dependent enzyme inhibition (e.g., NADH oxidation rates in bacterial dehydrogenases) .

Example : links thiophene-carboxamide derivatives to disruption of bacterial membrane synthesis via fatty acid biosynthesis inhibition.

(Basic) How do substituents on the phenyl ring affect solubility and crystallinity?

- Solubility : Electron-withdrawing groups (e.g., Cl) reduce solubility in polar solvents; methyl groups enhance lipophilicity .

- Crystallinity : Bulky substituents (e.g., 2,3-dimethyl) promote ordered packing via van der Waals interactions, aiding crystal formation .

(Advanced) What advanced statistical methods analyze bioactivity data reproducibility?

- Multivariate Analysis : Principal Component Analysis (PCA) clusters bioactivity profiles across analogs.

- Dose-Response Modeling : Fit data to Hill equations to calculate EC₅₀/Emax values .

- Error Analysis : Use Bland-Altman plots to assess inter-laboratory variability in MIC measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.